3-Amino-4-hydroxybutyric acid, also known as (S)-(+)-4-Amino-3-hydroxybutyric acid or (S)-GABOB, is a compound with the molecular formula C4H9NO3 . It has a molecular weight of 119.12 . It can be prepared starting from ethyl (S)-4-chloro-3-hydroxybutyrate .
The synthesis of ®-4-amino-3-hydroxybutyric acid can be achieved from the hydrochloride of the methyl ester or ethyl ester of (2S, 4R)-4-hydroxyproline . Another method involves the ammonolysis of biofeedstock poly (3-hydroxybutyrate), where NH3 plays a dominant role in the ammonolysis, and CA is the major intermediate for BABA formation .
The molecular structure of 3-Amino-4-hydroxybutyric acid is represented by the InChI string: InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
.
3-Amino-4-hydroxybutyric acid is a white to yellow powder or crystals with a melting point of 223 °C (dec.) (lit.) .
3-Amino-4-hydroxybutyric acid is a gamma-amino acid that plays a significant role in various biochemical processes. It is a derivative of butyric acid and exhibits structural similarities to other amino acids, contributing to its functional relevance in biological systems. This compound is recognized for its neuromodulatory properties and potential applications in pharmacology.
3-Amino-4-hydroxybutyric acid is classified under the category of amino acids, specifically gamma-amino acids, due to its structure that includes an amino group attached to the gamma carbon of the butyric acid chain. The compound can be sourced from both natural and synthetic pathways, with several methods developed for its synthesis.
The synthesis of 3-amino-4-hydroxybutyric acid has been approached through various methodologies:
These methods highlight the versatility in synthesizing 3-amino-4-hydroxybutyric acid using different starting materials and conditions.
The molecular formula for 3-amino-4-hydroxybutyric acid is . Its structure features:
The compound's stereochemistry contributes to its biological activity, with specific configurations influencing its interactions with receptors and enzymes.
3-Amino-4-hydroxybutyric acid participates in various chemical reactions relevant to its function as a neuromodulator:
These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for 3-amino-4-hydroxybutyric acid primarily involves its role as a neuromodulator in the central nervous system. It is believed to interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission by:
Research indicates that this compound may also have implications in treating neurological disorders due to its ability to affect GABAergic transmission.
These properties are essential for understanding how 3-amino-4-hydroxybutyric acid behaves in biological systems and during synthesis.
3-Amino-4-hydroxybutyric acid has several applications in scientific research and pharmacology:
(R)-GABOB Synthesis via Chiral Pool & Ring-Opening:The (R)-enantiomer is synthesized industrially from (S)-malic acid or through stereospecific ring-opening of lactone intermediates. A key patent (US4886908A) details a high-yield route starting from (S)-3-hydroxybutyrolactone. Activation via sulfonylation (methanesulfonyl chloride/triethylamine) gives (S)-3-methanesulfonyloxybutyrolactone. Subsequent acid-catalyzed ring-opening (HCl/H₂O, 60°C) yields (S)-4-chloro-3-hydroxybutanoic acid. Chiral inversion occurs via base-mediated epoxidation (NaOH, 0°C) to furnish (R)-3,4-epoxybutanoic acid, which undergoes amination to (R)-GABOB in >95% ee [1].
(S)-Enantiomer Access via Biological Resolution:The (S)-GABOB is accessible via lipase-mediated kinetic resolution. Candida antarctica lipase B (CAL-B) catalyzes enantioselective acetylation of racemic N-Boc-3-hydroxypyrrolidine precursors in organic solvents. The (S)-alcohol is recovered in >98% ee (45% yield), while the (R)-acetate is hydrolyzed to the corresponding alcohol .
Table 1: Enantioselective Synthesis Routes for GABOB Enantiomers
Enantiomer | Starting Material | Key Steps | Chiral Control Method | Yield | ee |
---|---|---|---|---|---|
(R) | (S)-3-Hydroxybutyrolactone | Sulfonylation → Hydrolysis → Epoxidation → Amination | Substrate-controlled inversion | 55-60% | >95% |
(S) | Racemic N-Boc-pyrrolidin-3-ol | Lipase-mediated kinetic resolution | Biocatalytic resolution | 45% | >98% |
Biocatalytic Ketoreduction:Recombinant ketoreductases (KREDs) enable asymmetric synthesis of GABOB precursors. Ethyl 4-chloroacetoacetate undergoes NADPH-dependent reduction by Candida magnoliae ketoreductase (expressed in E. coli) to ethyl (S)-4-chloro-3-hydroxybutyrate (>99% ee). Subsequent halohydrin dehalogenase-mediated cyanation (Agrobacterium tumefaciens HHDH) converts the chloro group to cyano, yielding ethyl (R)-4-cyano-3-hydroxybutyrate—a direct precursor to (R)-GABOB after hydrolysis [3].
Dynamic Kinetic Resolution (DKR):Racemic 3-hydroxypyrrolidines undergo DKR using immobilized Pseudomonas cepacia lipase (PS-IM) and ruthenium-based racemization catalysts. For example, N-Cbz-3-hydroxypyrrolidine (±)-24 is acetylated in toluene at 70°C using isopropenyl acetate. The (R)-acetate (R)-25 is isolated in 87% yield and 95% ee, overcoming the 50% yield limitation of classical kinetic resolution .
Cycloadditions & Rearrangements:Photochemical rearrangement of oxaziridines derived from 3-benzyloxycyclobutanone provides 4-benzyloxy-pyrrolidin-2-one. Catalytic hydrogenolysis (Pd/C, H₂) followed by acidic hydrolysis yields enantiopure (R)-GABOB. This ring-expansion strategy avoids protecting group manipulations [5].
Glycopeptide-Assisted Purification:Peptides incorporating GABOB require enantiopure building blocks and specialized purification. Vancomycin—a macrocyclic glycopeptide—serves as a chiral mobile phase additive (CMPA) for HPLC resolution of amino acid conjugates. At 1.5 mM in potassium phosphate buffer (pH 6.0)/2-propanol (50:50), it resolves tryptophan-GABOB diastereomers on aminopropyl columns (Rs = 3.98). Binding affinity differences (ΔΔG = 1.8–2.5 kcal/mol) arise from hydrogen bonding and π-stacking within vancomycin’s pocket, validated by molecular docking [7].
Fmoc-Protected Monomer Synthesis:Fmoc-(R)-3-amino-4-hydroxybutyric acid is synthesized for SPPS by:
Carboxylate/Amine Protection:
Hydroxy Protection:
Table 2: Protecting Group Compatibility in GABOB Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Carboxylate | Ethyl ester | EtOH/H⁺ (Fischer) | LiOH/THF-H₂O | Base-stable; avoids β-elimination |
Amine | Cbz | Cbz-Cl/Na₂CO₃ | H₂/Pd-C | Orthogonal to tert-butyl ethers |
β-Hydroxy | tert-Butyl ether | Isobutylene/H₂SO₄ | TFA/CH₂Cl₂ | Acid-stable but risk of elimination |
β-Hydroxy | TBDMS ether | TBDMSCl/imidazole | TBAF/THF | Compatible with peptide coupling |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0